Ralfuranone L
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Overview
Description
Ralfuranone L is an aryl-furanone secondary metabolite produced by the soil bacterium Ralstonia solanacearum. This compound, along with other ralfuranones, plays a role in the quorum sensing system of Ralstonia solanacearum, which regulates the production of extracellular polysaccharides and other virulence factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of ralfuranones, including Ralfuranone L, involves the conversion of L-phenylalanine to phenylpyruvic acid by the aminotransferase RalD. This intermediate is then loaded onto the furanone synthase RalA, a tridomain nonribosomal peptide synthetase-like enzyme . The condensation of two phenylpyruvic acid molecules through an aldol reaction on RalA leads to the formation of the furanone ring system . The biosynthesis proceeds through both enzymatic and non-enzymatic pathways .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily studied in the context of its natural biosynthesis in Ralstonia solanacearum .
Chemical Reactions Analysis
Types of Reactions: Ralfuranone L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Ralfuranone L has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structure and reactivity. In biology, this compound is investigated for its role in the quorum sensing system of Ralstonia solanacearum and its involvement in bacterial virulence . In medicine, the compound’s potential as a target for antibacterial therapies is explored, given its role in bacterial pathogenicity .
Mechanism of Action
Ralfuranone L exerts its effects through its involvement in the quorum sensing system of Ralstonia solanacearum. This system regulates the production of extracellular polysaccharides and other virulence factors, which are crucial for the bacterium’s ability to cause disease in host plants . The molecular targets of this compound include the global virulence regulator PhcA and other regulatory elements involved in quorum sensing .
Comparison with Similar Compounds
. These compounds share a similar aryl-furanone structure but differ in their specific substituents and biological activities. Ralfuranone L is unique in its specific role in the quorum sensing system and its involvement in the virulence of Ralstonia solanacearum .
Properties
Molecular Formula |
C17H14O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-benzyl-3-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C17H14O2/c18-17-15(11-13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
KJGOARVXLMFYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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